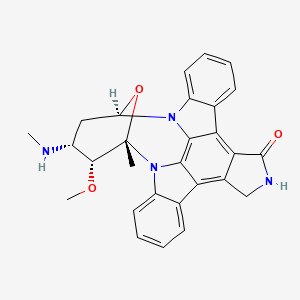

![molecular formula C9H9N3O3 B2866938 Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 29274-18-8](/img/structure/B2866938.png)

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-10-7-3-4-11-12(7)8(6)13/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPSGPQQTUJWJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CNN2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Concept of the Privileged Scaffold

In the landscape of medicinal chemistry, the term "privileged scaffold" denotes a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. This promiscuity is not a liability but rather a testament to a scaffold's inherent drug-like properties and its ability to present functional groups in a three-dimensional space that is conducive to interacting with a variety of protein active sites. The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system, has emerged as a quintessential example of such a scaffold, underpinning the development of numerous clinical candidates and marketed drugs. This guide provides a comprehensive overview of this remarkable core, from its fundamental synthesis to its application in cutting-edge therapeutic design.

The Pyrazolo[1,5-a]pyrimidine Core: Structure and Synthesis

The pyrazolo[1,5-a]pyrimidine (PP) structural motif is a planar, rigid, fused N-heterocyclic system composed of a pyrazole ring fused to a pyrimidine ring.[1] This arrangement confers a unique electronic and steric profile, making it an excellent starting point for the design of bioactive molecules. Its synthetic versatility allows for structural modifications at various positions, enabling fine-tuning of its physicochemical and pharmacological properties.[1][2]

Core Synthetic Strategies

The construction of the pyrazolo[1,5-a]pyrimidine core is well-established, with several robust synthetic routes available to medicinal chemists. The most prevalent strategies involve the cyclocondensation of 5-aminopyrazole derivatives with various 1,3-bielectrophilic compounds.[1][2]

1.1.1. Condensation with β-Dicarbonyl Compounds

A cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[2] This method offers a straightforward and efficient route to the core structure. The choice of substituents on both the aminopyrazole and the dicarbonyl compound allows for the introduction of diversity and the modulation of the final product's properties. For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone can lead to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines.[2]

Experimental Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine via Condensation

-

Reactant Preparation: Dissolve one equivalent of the desired 5-aminopyrazole derivative in a suitable solvent, such as ethanol or acetic acid.

-

Addition of Dicarbonyl: Add a slight excess (1.1 equivalents) of the β-dicarbonyl compound to the solution.

-

Catalysis (Optional): For less reactive substrates, a catalytic amount of a protic or Lewis acid can be added to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

1.1.2. Cyclization and Multicomponent Reactions

More advanced strategies, such as three-component reactions and microwave-assisted synthesis, have been developed to increase efficiency and access more complex derivatives.[2] For example, a microwave-assisted approach has been utilized for the regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines from 3-oxo-2-(2-arylhydrazinylidene) butanenitriles and 5-amino-1H-pyrazoles under solvent-free conditions.[2] These methods often offer advantages in terms of reaction time, yield, and environmental impact.

Caption: Key synthetic routes to the pyrazolo[1,5-a]pyrimidine core.

A Privileged Scaffold in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core has found immense utility as a scaffold for protein kinase inhibitors, a critical class of drugs in targeted cancer therapy.[2][3] Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a common feature of many cancers.[3] The pyrazolo[1,5-a]pyrimidine scaffold acts as an excellent ATP-competitive inhibitor, mimicking the purine core of ATP and forming crucial hydrogen bonds with the kinase hinge region.[4]

Tropomyosin Receptor Kinase (Trk) Inhibitors

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that have emerged as important targets in oncology.[5] Notably, two of the three marketed drugs for cancers driven by NTRK gene fusions, Larotrectinib and Entrectinib, feature a pyrazolo[1,5-a]pyrimidine core.[5][6] This highlights the scaffold's effectiveness in this context. The pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hinge interaction with the Met592 residue in the Trk active site, which is a key determinant of binding affinity.[5]

Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the pyrazolo[1,5-a]pyrimidine core can significantly impact potency and selectivity. For example, the addition of a picolinamide group at the 3-position and a substituted pyrrolidine at the 5-position has been shown to enhance Trk inhibitory activity.[5]

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are crucial for cell cycle regulation, and their inhibition is a validated strategy in cancer treatment. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed in the development of CDK inhibitors.[7][8] For instance, Milciclib, a pyrazolo[1,5-a]pyrimidine-based compound, has shown activity against multiple CDKs and has been investigated in clinical trials.[8] The design of these inhibitors often involves modifying the scaffold to achieve selectivity for specific CDK isoforms, thereby minimizing off-target effects.[7]

Other Kinase Targets

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to a wide range of other kinase targets, including:

-

CK2: 5-anilinopyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of CK2 kinase, demonstrating in vivo activity.[9]

-

Pim Kinases: The scaffold has been used to develop potent, pan-Pim inhibitors.[10]

-

CHK1: A template-based approach has led to the discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors.[11]

-

SRC Kinase: Novel pyrazolopyrimidines have been developed with high potency and selectivity for SRC family kinases.[4]

-

TTK: A scaffold hopping approach led to the discovery of pyrazolo[1,5-a]pyrimidines as a novel class of potent TTK inhibitors, culminating in the identification of the clinical candidate CFI-402257.[12]

Caption: Mechanism of action for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

Beyond Kinases: A Scaffold for Diverse Biological Targets

While the pyrazolo[1,5-a]pyrimidine core is most renowned for its application in kinase inhibition, its privileged nature allows it to interact with a broader range of biological targets. This versatility underscores its importance in drug discovery.

Allosteric Modulators

Targeting allosteric sites on proteins is an emerging strategy in drug development that can offer higher selectivity and a lower risk of off-target effects compared to orthosteric modulators.[13] The pyrazolo[1,5-a]pyrimidine scaffold has been explored as a core structure in the development of allosteric modulators, further expanding its therapeutic potential.[13]

Other Therapeutic Areas

The biological activities of pyrazolo[1,5-a]pyrimidine derivatives are not limited to oncology. This scaffold has been investigated for a variety of other therapeutic applications, including:

-

Anti-infective agents [14]

-

Anti-inflammatory agents [14]

-

Central nervous system (CNS) agents [14]

-

Carbonic Anhydrase inhibitors [15]

-

Aryl Hydrocarbon Receptor (AHR) antagonists [16]

This broad range of activities solidifies the classification of the pyrazolo[1,5-a]pyrimidine core as a truly privileged scaffold.[14]

Case Studies: From Scaffold to Clinical Success

The journey of a privileged scaffold from a chemical curiosity to a life-saving drug is a testament to the power of medicinal chemistry. The pyrazolo[1,5-a]pyrimidine core has several such success stories.

| Drug/Candidate | Target(s) | Indication | Key Features |

| Larotrectinib | TrkA, TrkB, TrkC | NTRK fusion-positive solid tumors | Potent and selective Trk inhibitor with a pyrazolo[1,5-a]pyrimidine core.[5] |

| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC | Multi-kinase inhibitor featuring the pyrazolo[1,5-a]pyrimidine scaffold.[5] |

| Repotrectinib | TrkA, TrkB, TrkC, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC | Second-generation inhibitor designed to overcome resistance mutations.[5][6] |

| Selitrectinib | TrkA, TrkB, TrkC | NTRK fusion-positive solid tumors | A macrocyclic Trk inhibitor based on the pyrazolo[1,5-a]pyrimidine core.[5][6] |

| CFI-402257 | TTK | Cancer | Potent and selective TTK inhibitor identified through scaffold hopping.[12] |

| Milciclib | CDKs | Cancer | Orally active CDK inhibitor with broad activity.[8] |

Future Directions and Conclusion

The pyrazolo[1,5-a]pyrimidine core continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:

-

Development of more selective inhibitors: While the scaffold can be promiscuous, fine-tuning its substituents can lead to highly selective inhibitors for specific targets, reducing off-target toxicity.[3]

-

Overcoming drug resistance: The development of next-generation inhibitors, such as Repotrectinib, that can overcome resistance mutations is a critical area of research.[3][5]

-

Exploration of new biological targets: The inherent drug-like properties of the pyrazolo[1,5-a]pyrimidine core suggest that it may be effective against a wider range of targets than is currently known.[3][14]

-

Application of novel synthetic methodologies: The use of green chemistry and more efficient synthetic routes will continue to be important for the sustainable development of new drugs based on this scaffold.[2]

References

-

Mahajan, A. T., Shivani, Kumar Datusalia, A., Coluccini, C., Coghi, P., & Chaudhary, S. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

-

Terungwa, I., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

-

Terungwa, I., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

-

Arias-Gomez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]

-

Cherukupalli, S., Karpoormath, R., Chandrasekaran, B., Hampannavar, G. A., Thapliyal, N., & Palakollu, V. N. (2017). An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. European Journal of Medicinal Chemistry, 126, 298-352. [Link]

-

González-García, M., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(17), 7829-7848. [Link]

-

McConnell, D. B., et al. (2013). Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. ACS Medicinal Chemistry Letters, 4(8), 732-737. [Link]

-

Liu, Y., et al. (2015). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 6(7), 804-809. [Link]

-

Mahajan, A. T., Shivani, Kumar Datusalia, A., Coluccini, C., Coghi, P., & Chaudhary, S. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

-

El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]

-

Burns, C. J., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 23(19), 6280-6296. [Link]

-

Deshmukh, R., Jha, A., & Singh, S. (2024). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. ResearchGate. [Link]

-

Dwyer, M. P., et al. (2011). Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 1. Bioorganic & Medicinal Chemistry Letters, 21(1), 467-470. [Link]

-

Angeli, A., et al. (2021). Privileged scaffolds in medicinal chemistry: Studies on pyrazolo[1,5-a]pyrimidines on sulfonamide containing Carbonic Anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 49, 128309. [Link]

-

Bobrovs, R., et al. (2023). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry, 14(11), 2217-2226. [Link]

-

Pu, F., Tao, A., Ning, C., & Xu, J. (2023). Advances in Application of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold in Allosteric Modulators. Chinese Journal of Pharmaceuticals, 54(6), 825-834. [Link]

-

Li, Y., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Organic Synthesis, 20(1), 1-20. [Link]

-

Dwyer, M. P., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. Bioorganic & Medicinal Chemistry Letters, 23(22), 6178-6182. [Link]

-

Terungwa, I., et al. (2025). Pyrazolo[1,5-a]pyrimidine-based drug candidates. ResearchGate. [Link]

-

Terungwa, I., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Semantic Scholar. [Link]

-

Wójcik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(19), 6543. [Link]

-

Al-Warhi, T., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 28(18), 6683. [Link]

-

El-Sayed, N. N. E., et al. (2023). Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5- a ]pyrimidine and imidazo[1,2- b ]pyrazole derivatives based isoxazole. ResearchGate. [Link]

Sources

- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances in Application of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold in Allosteric Modulators [cjph.com.cn]

- 14. An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Privileged scaffolds in medicinal chemistry: Studies on pyrazolo[1,5-a]pyrimidines on sulfonamide containing Carbonic Anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

"X-ray crystal structure of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate"

An In-depth Technical Guide to the X-ray Crystal Structure of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

This guide provides a comprehensive technical overview of the methodologies and structural insights related to the X-ray crystal structure of this compound. The content is structured to provide researchers, scientists, and drug development professionals with an expert-level understanding of the process, from synthesis to structural analysis and its implications in medicinal chemistry.

While a publicly deposited crystal structure for this specific molecule is not available, this document outlines a scientifically rigorous and plausible approach. The experimental protocols and structural analyses are based on established crystallographic principles and data from closely related pyrazolo[1,5-a]pyrimidine analogues.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a fused, rigid, and planar N-heterocyclic system that is considered a "privileged scaffold" in medicinal chemistry.[1] Its synthetic versatility allows for extensive structural modifications, making it a cornerstone for combinatorial library design and drug discovery.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, most notably as potent protein kinase inhibitors in targeted cancer therapy.[3][4] Compounds bearing this core have been investigated as inhibitors of key kinases such as Cyclin-Dependent Kinases (CDKs), EGFR, and Tropomyosin receptor kinases (Trks), playing a crucial role in regulating cell proliferation and signaling pathways often dysregulated in cancer.[4][5][6]

Determining the three-dimensional atomic structure via single-crystal X-ray crystallography is paramount.[7] It provides definitive proof of molecular constitution, reveals subtle conformational details, and, most importantly, elucidates the non-covalent interactions that govern how molecules recognize each other in the solid state.[8] This information is invaluable for structure-activity relationship (SAR) studies, enabling the rational design of next-generation therapeutics with enhanced potency, selectivity, and bioavailability.[5]

PART 1: From Synthesis to Single Crystal

Synthesis of this compound

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold typically involves the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-biselectrophilic compound.[1] A common and efficient route involves reacting a 5-amino-1H-pyrazole with a β-dicarbonyl compound or its equivalent.[3]

Exemplary Protocol: A mixture of a 5-aminopyrazole-4-carboxylate ester and a suitable 1,3-dielectrophile, such as diethyl malonate, is heated in a high-boiling solvent like acetic acid or under basic conditions with a reagent like sodium ethanolate.[9][10] The reaction proceeds via an initial Michael addition followed by an intramolecular cyclization and dehydration to yield the fused heterocyclic system. The final product is typically isolated by filtration after cooling and purified by recrystallization from an appropriate solvent like ethanol or a DMF/water mixture.[11]

Protocol for Single-Crystal Growth

Obtaining a diffraction-quality single crystal is often the most challenging step in a crystallographic study.[8] The crystal must be of sufficient size (ideally >0.1 mm in all dimensions) and possess a high degree of internal order.[7]

Step-by-Step Crystallization via Slow Evaporation:

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent. Common solvents for this class of molecules include ethanol, ethyl acetate, dimethylformamide (DMF), or a mixture thereof.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes any particulate matter that could act as unwanted nucleation sites.

-

Incubation: Cover the vial with a cap, pierced with one or two small holes using a needle. This allows for very slow evaporation of the solvent.

-

Observation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of single crystals.[12]

PART 2: X-ray Diffraction and Structure Determination Workflow

The determination of a crystal structure is a multi-step process that transforms diffraction data into a refined 3D atomic model. The workflow described below utilizes the widely adopted SHELX software suite for structure solution and refinement.[13]

Experimental Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion of the atoms.[14] Data are collected using a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).[14] A series of diffraction images are recorded as the crystal is rotated.

Data Reduction and Structure Solution

The raw diffraction images are processed to integrate the reflection intensities, which are then corrected for experimental factors (e.g., Lorentz and polarization effects). The resulting data file (an .hkl file) contains the indices (h,k,l) and intensity for each reflection.

The structure is then solved using direct methods, a technique that is highly effective for small molecules.[8] This step determines the initial phases of the structure factors, leading to a preliminary electron density map from which an initial molecular model can be built.

Structure Refinement

The initial model is refined against the experimental diffraction data using a full-matrix least-squares procedure, commonly performed with the SHELXL program.[15][16] This iterative process optimizes the atomic coordinates, displacement parameters (describing atomic vibrations), and other model parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[17] Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final model is assessed by metrics such as the R1 factor and the goodness-of-fit (GooF).

Diagram 1: Experimental Workflow

Sources

- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]

- 14. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 15. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Easy Structure - Sucrose [xray.uky.edu]

- 17. researchgate.net [researchgate.net]

"tautomerism in 7-hydroxypyrazolo[1,5-a]pyrimidines"

An In-Depth Technical Guide to Tautomerism in 7-Hydroxypyrazolo[1,5-a]pyrimidines for Researchers and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its biological activity is profoundly influenced by the placement and nature of its substituents. Among the most critical and often overlooked aspects is the tautomeric nature of hydroxylated derivatives. This guide provides an in-depth exploration of the tautomerism in 7-hydroxypyrazolo[1,5-a]pyrimidines, a phenomenon that dictates the molecule's structure, reactivity, and interaction with biological targets. We will dissect the principal tautomeric forms, the factors governing their equilibrium, and the definitive experimental and computational methodologies required for their characterization. This document serves as a technical resource for researchers in medicinal chemistry, structural biology, and drug development, offering both foundational principles and actionable protocols.

The Structural Landscape: Principal Tautomers

The term "7-hydroxypyrazolo[1,5-a]pyrimidine" often belies a more complex structural reality. The molecule typically exists as a dynamic equilibrium between at least three plausible tautomeric forms.[5] The relative population of these tautomers is not fixed but is instead a function of the molecule's environment (e.g., solid state vs. solution), the solvent employed, and the electronic nature of other substituents on the heterocyclic core.

The three principal tautomers are:

-

The 7-Hydroxy (Enol) Form (A): An aromatic structure featuring an exocyclic hydroxyl group.

-

The Pyrazolo[1,5-a]pyrimidin-7(4H)-one (Keto) Form (B): A non-aromatic pyrimidine ring with a proton on the N4 nitrogen. This is a lactam structure.

-

The Pyrazolo[1,5-a]pyrimidin-7(1H)-one (Keto) Form (C): An alternative keto form where the proton resides on the N1 nitrogen of the pyrazole ring.

Understanding which form predominates is critical, as the arrangement of hydrogen bond donors and acceptors is a key determinant of a molecule's binding affinity to a protein target.[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

"electronic properties of the pyrazolo[1,5-a]pyrimidine ring system"

An In-Depth Technical Guide to the Electronic Properties of the Pyrazolo[1,5-a]pyrimidine Ring System

Abstract

The pyrazolo[1,5-a]pyrimidine nucleus is a fused heterocyclic system that has emerged as a cornerstone scaffold in modern medicinal chemistry and materials science.[1] Its unique electronic architecture, arising from the fusion of a π-excessive pyrazole ring with a π-deficient pyrimidine ring, imparts a highly tunable and versatile set of properties.[2] This guide provides a comprehensive exploration of the core electronic characteristics of this scaffold. We will dissect its fundamental structure, analyze how electron distribution dictates chemical reactivity, and examine how strategic substitutions can modulate its properties for specific applications, from potent protein kinase inhibitors to advanced fluorophores.[1][3] This document serves as a technical resource, integrating established principles with field-proven insights to empower researchers in the rational design of novel pyrazolo[1,5-a]pyrimidine-based molecules.

The Core Electronic Architecture

The pyrazolo[1,5-a]pyrimidine system is a planar, aromatic, bicyclic N-heterocycle.[1] Its defining electronic feature is the juxtaposition of two distinct heterocyclic rings: the five-membered pyrazole and the six-membered pyrimidine.

-

Pyrazole Ring (Positions 1-4, 7a): This ring is considered "π-excessive," meaning it possesses more π-electrons than atoms in the ring system, contributed by the two nitrogen atoms. This results in a higher electron density compared to a benzene ring, making it the more nucleophilic component of the scaffold.

-

Pyrimidine Ring (Positions 4-7, 7a): This ring is "π-deficient." The presence of two electronegative nitrogen atoms at positions 4 and 6 withdraws electron density from the ring's carbon atoms, rendering them electrophilic.

This intrinsic electronic dichotomy is the primary driver of the scaffold's chemical behavior and its utility in molecular design. The delocalized π-system across both rings provides a rigid, planar framework that is highly amenable to chemical modification.[4]

Caption: Core structure and electronic regions of the pyrazolo[1,5-a]pyrimidine scaffold.

Chemical Reactivity: A Tale of Two Rings

The scaffold's dual electronic nature creates distinct and predictable sites for chemical reactions, which is fundamental to the synthesis of diverse derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient character of the pyrimidine ring makes it highly susceptible to nucleophilic attack, particularly at positions C5 and C7. This is one of the most common and powerful methods for functionalizing the core.[1] The reaction proceeds readily when a leaving group (typically a halogen) is present at these positions.

Causality: The electron-withdrawing effect of the ring nitrogens (N4 and N6) stabilizes the negatively charged Meisenheimer complex intermediate, lowering the activation energy for the substitution. This makes the reaction significantly more facile than on a standard benzene ring.

-

Common Nucleophiles: A wide array of nucleophiles can be employed, including aromatic and alkyl amines, alkoxides, and thiols, allowing for the introduction of diverse functional motifs.[1][5]

Electrophilic Aromatic Substitution (SEAr)

Conversely, electrophilic attack preferentially occurs on the electron-rich pyrazole ring. The primary site for substitution is typically the C3 position, which is activated by the adjacent nitrogen atoms.[6]

-

Common Reactions: Halogenation (e.g., with NBS or Br₂), nitration (HNO₃/H₂SO₄), and formylation are well-established electrophilic substitutions on this ring system.[6][7][8] The precise regioselectivity can be influenced by pre-existing substituents on the scaffold.

Cycloaddition Reactions

The pyrazole moiety contains double bonds that can participate in pericyclic reactions. Notably, the C3=C3a bond (using IUPAC numbering, equivalent to the bond between positions 3 and 3a in the systematic name) has been shown to react as a dipolarophile in 1,3-dipolar cycloaddition reactions with reagents like nitrile oxides to form isoxazoline-fused derivatives.[9] This reactivity opens pathways to complex polycyclic structures that are otherwise difficult to access.

Caption: Primary sites of chemical reactivity on the pyrazolo[1,5-a]pyrimidine scaffold.

Strategic Modulation of Electronic Properties

The true power of the pyrazolo[1,5-a]pyrimidine scaffold lies in its tunability. The introduction of substituents with varying electronic properties (electron-donating groups, EDGs, and electron-withdrawing groups, EWGs) allows for the fine-tuning of the molecule's overall electron distribution, profoundly impacting its biological and physical properties.[4]

Impact on Biological Activity: Structure-Activity Relationships (SAR)

In drug development, substitutions are not arbitrary; they are rational design choices to optimize interactions with a biological target, typically a protein's binding pocket. The pyrazolo[1,5-a]pyrimidine core itself often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of protein kinases.[10] The substituents then provide potency, selectivity, and favorable pharmacokinetic properties.

| Position | Substituent Type & Function | Example Target(s) & Rationale | References |

| C3 | H-bond acceptors (e.g., carboxamide, picolinamide, carbonitrile) | TrkA, Pim-1: These groups can form additional hydrogen bonds within the active site, significantly enhancing binding affinity. | [10][11] |

| C5 | Aryl or heteroaryl groups (often with fluorine) | Trk, PI3Kδ: These bulky groups extend into hydrophobic pockets, increasing potency. Fluorine can form specific interactions (e.g., with Asn655 in Trk) and improve metabolic stability. | [5][10] |

| C7 | Amino, morpholine, or other polar groups | PI3Kδ, Trk: These groups often extend towards the solvent-exposed region of the binding site, improving solubility and allowing for further modification to tune ADME properties. | [5][10] |

Impact on Photophysical Properties: Engineering Fluorophores

The scaffold's electronic architecture makes it an excellent platform for creating fluorophores. By installing an EDG on one part of the molecule and an EWG on another, a "push-pull" system can be established. Upon photoexcitation, this arrangement facilitates an Intramolecular Charge Transfer (ICT) from the electron-rich portion to the electron-poor portion. This ICT state is often highly emissive.

A comprehensive study demonstrated that placing EDGs (like methoxy) at the C7 position dramatically improves both absorption and emission, leading to high fluorescence quantum yields (up to 0.97).[12] Conversely, EWGs at this position result in low emission. This predictable, tunable behavior makes these compounds highly attractive for applications in chemosensors and bio-imaging.[12][13]

| Substituent at C7 | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Key Observation | Reference |

| -NO₂ (EWG) | 3,320 | 0.01 | EWG at C7 quenches fluorescence. | [12] |

| -H | 13,803 | 0.40 | The unsubstituted core is moderately fluorescent. | [12] |

| -OCH₃ (EDG) | 16,982 | 0.97 | Strong EDG at C7 creates a highly efficient fluorophore via ICT. | [12] |

| -N(CH₃)₂ (Strong EDG) | 20,593 | 0.81 | Strong EDG significantly enhances absorption and maintains high emission. | [12] |

Methodologies for Characterization

A multi-faceted approach combining computational and experimental techniques is essential for fully understanding and predicting the electronic properties of novel pyrazolo[1,5-a]pyrimidine derivatives.

Computational Chemistry Workflow

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are indispensable tools for predicting electronic structure and properties before undertaking synthesis.[12][14]

Caption: A typical DFT/TD-DFT workflow for analyzing pyrazolo[1,5-a]pyrimidine derivatives.

Expert Insight: The choice of functional and basis set (e.g., B3LYP/6-311+G**) is critical. It is best practice to validate the chosen computational method against known experimental data for a similar compound to ensure the predictive accuracy of the model.[14]

Experimental Protocol: Fluorescence Quantum Yield Determination

This protocol describes the comparative method for determining the fluorescence quantum yield (ΦF), a critical parameter for assessing the efficiency of a fluorophore.

Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to those of a well-characterized standard with a known quantum yield.

Materials & Equipment:

-

Fluorometer and UV-Vis Spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and micropipettes

-

Test pyrazolo[1,5-a]pyrimidine compound

-

Reference standard (e.g., Coumarin 153 in ethanol, ΦF = 0.53)[12]

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

Step-by-Step Methodology:

-

Solution Preparation: Prepare a series of dilute solutions (typically 5-6) of both the test compound and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution. Note the absorbance value at the chosen excitation wavelength (λex). The excitation wavelength should be the same for the sample and the standard.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the same λex. Ensure experimental parameters (e.g., slit widths) are kept constant.

-

Data Analysis:

-

Calculate the integrated fluorescence intensity (Area) for each spectrum.

-

Plot integrated fluorescence intensity versus absorbance for both the test compound and the reference standard. The plots should be linear.

-

Determine the gradient (slope) of each line. Let these be Gradsample and Gradref.

-

-

Quantum Yield Calculation: Use the following equation:

Φsample = Φref × (Gradsample / Gradref) × (η²sample / η²ref)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated intensity vs. absorbance.

-

η is the refractive index of the solvent. (If the same solvent is used for sample and reference, this term cancels out).

-

Trustworthiness: This ratiometric method is self-validating. The linearity of the intensity vs. absorbance plots confirms that the measurements were made in a concentration range where Beer's Law is obeyed and inner filter effects are negligible.

Conclusion and Future Outlook

The pyrazolo[1,5-a]pyrimidine ring system is a privileged and electronically versatile scaffold. Its inherent fusion of a π-excessive pyrazole with a π-deficient pyrimidine ring provides predictable and exploitable sites for chemical modification. This allows for the rational design of molecules with finely tuned electronic properties, leading to potent and selective drug candidates or highly efficient optical materials.[10][12]

Future research will undoubtedly focus on leveraging this deep understanding to address current challenges. In medicinal chemistry, this includes designing next-generation inhibitors that can overcome drug resistance and have improved selectivity profiles.[3] In materials science, the focus will be on creating novel solid-state emitters and highly sensitive chemosensors by further refining the scaffold's "push-pull" electronic characteristics.[1] The continued synergy between synthetic chemistry, biological evaluation, and computational modeling will ensure that the pyrazolo[1,5-a]pyrimidine core remains a fertile ground for discovery.

References

-

Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. Available at: [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. Available at: [Link]

-

Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. Available at: [Link]

-

Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (2022). PubMed Central. Available at: [Link]

-

1,3-DIPOLAR CYCLOADDITION REACTIONS OF PYRAZOLO[1,5-a]PYRIMIDINES WITH NITRILE OXIDE. (2014). Faculté des Sciences de Tunis. Available at: [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). PubMed Central. Available at: [Link]

-

Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. Available at: [Link]

-

Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). National Institutes of Health. Available at: [Link]

-

Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). RSC Publishing. Available at: [Link]

-

Synthesis and NMR spectroscopic study of derivatives of pyrazolo[1,5-a]pyrimidines. (1997). Springer. Available at: [Link]

-

Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). RSC Publishing. Available at: [Link]

-

Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. (2011). European Journal of Chemistry. Available at: [Link]

-

Pyrazolo[1, 5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). PubMed. Available at: [Link]

-

Compounds with photophysical properties containing a pyrazolo[1,5-a]pyrimidine ring. (2020). ResearchGate. Available at: [Link]

-

Synthesis of Pyrazolo[1,5-A]Pyridines: [3+2] Cycloaddition of N-Aminopyridines and Enaminones. (2018). ResearchGate. Available at: [Link]

-

Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. (2019). ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). National Institutes of Health. Available at: [Link]

-

In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (2024). ResearchGate. Available at: [Link]

-

In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5- a]pyrimidine derivatives. (2024). PubMed. Available at: [Link]

-

Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. (2011). PubMed Central. Available at: [Link]

-

Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. (2008). ResearchGate. Available at: [Link]

-

Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (2019). ACS Publications. Available at: [Link]

-

Synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. (2011). PubMed. Available at: [Link]

-

Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. (2023). Arabian Journal of Chemistry. Available at: [Link]

-

In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. (2022). PubMed. Available at: [Link]

-

A Review: Pyrazolo[1,5-a]pyrimidine as prominent fluorophores for chemosensory, optoelectronic and biological applications. (2022). ResearchGate. Available at: [Link]

-

Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. (2022). MDPI. Available at: [Link]

-

Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. (2012). PubMed Central. Available at: [Link]

Sources

- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]

- 7. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sctunisie.org [sctunisie.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Analogues

Introduction: The Ascendancy of a Versatile Heterocycle

The pyrazolo[1,5-a]pyrimidine core, a fused bicyclic N-heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and synthetic tractability have made it a cornerstone for the development of a diverse array of biologically active molecules.[1] The versatility of this scaffold allows for structural modifications at multiple positions (2, 3, 5, 6, and 7), enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles.[1] This guide will provide an in-depth exploration of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine analogues, offering insights for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics. We will delve into the nuances of how specific structural alterations influence activity against a range of biological targets, supported by experimental data and protocols.

The significance of the pyrazolo[1,5-a]pyrimidine scaffold is underscored by its presence in numerous marketed drugs and clinical candidates.[2][3][4] These compounds have demonstrated therapeutic potential across a spectrum of diseases, including cancer, inflammatory disorders, and central nervous system (CNS) conditions.[3][4][5] Their ability to modulate the activity of key enzymes and receptors, particularly protein kinases, has been a major driver of their extensive investigation.[5][6]

This guide will be structured to provide a comprehensive overview of the SAR of pyrazolo[1,5-a]pyrimidine analogues, with a focus on key therapeutic targets. We will begin by examining their role as protein kinase inhibitors, a major area of their application, followed by their activity as phosphodiesterase inhibitors and modulators of other important biological targets. For each class, we will dissect the key structural features that govern their biological activity.

I. The Pyrazolo[1,5-a]pyrimidine Core: A General Overview of Substitution Patterns

The pyrazolo[1,5-a]pyrimidine scaffold offers multiple points for substitution, each contributing uniquely to the overall pharmacological profile of the molecule. The general synthesis often involves the cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophilic compounds, allowing for the introduction of diverse substituents.[1]

Caption: General structure of the pyrazolo[1,5-a]pyrimidine core with key substitution points.

II. Pyrazolo[1,5-a]pyrimidines as Protein Kinase Inhibitors: A Dominant Therapeutic Class

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Pyrazolo[1,5-a]pyrimidines have proven to be a rich source of potent and selective protein kinase inhibitors, acting as both ATP-competitive and allosteric inhibitors.[5][6]

A. Tropomyosin Receptor Kinase (Trk) Inhibitors

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that are attractive targets for cancer therapy.[2][7] Notably, two of the three marketed drugs for NTRK fusion cancers are based on the pyrazolo[1,5-a]pyrimidine nucleus.[2][7]

A key SAR insight for Trk inhibition is the crucial role of the pyrazolo[1,5-a]pyrimidine core in forming a hinge interaction with the Met592 residue in the kinase domain.[7]

| Compound | R3 | R5 | TrkA IC50 (nM) | Reference |

| 8 | picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 | [7] |

| 9 | picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 | [7] |

| 20 | Varies | Varies | >0.02 | [7] |

| 21 | Varies | Varies | >0.02 | [7] |

| 23 | Varies | Varies | 0.1 (KM12 cell) | [7] |

| 24 | Varies | Varies | 0.2 (KM12 cell) | [7] |

Key SAR Observations for Trk Inhibitors:

-

Position 3: The presence of an amide bond, such as in picolinamide, at this position significantly enhances activity.[7]

-

Position 5: Substitution with groups like 2,5-difluorophenyl-substituted pyrrolidine further increases Trk inhibition.[7]

-

Fluorine Incorporation: The addition of fluorine can enhance interactions with key residues like Asn655.[7]

-

Hydrophobic Interactions: A pyridine ring can support hydrophobic interactions, contributing to overall potency.[7]

B. Pim-1 Kinase Inhibitors

Pim-1 kinase is an attractive target for cancer therapy due to its role in abnormal cell growth.[8] Pyrazolo[1,5-a]pyrimidines have been developed as potent and selective Pim-1 inhibitors.[8] Systematic modifications around the core have led to compounds with nanomolar inhibitory activity.[8]

Starting from an initial hit, compound 1 (IC50 = 45 nM), optimization of substituents at the 3- and 5-positions was investigated.[8]

| Compound | R3 | R5 | Pim-1 IC50 (nM) | Reference |

| 1 | Substituted Phenyl | Substituted Amino | 45 | [8] |

| 9a/b | Varies | Varies | Potent (cell-based) | [8] |

| 11a/b | Varies | Varies | Potent (cell-based) | [8] |

Key SAR Observations for Pim-1 Inhibitors:

-

The pyrazolo[1,5-a]pyrimidine scaffold itself interacts selectively with Pim-1.[8]

-

A convenient synthesis allows for diverse substitutions at the 3- and 5-positions to optimize potency.[8]

C. Cyclin-Dependent Kinase 9 (CDK9) Inhibitors

CDK9 is an emerging target for anticancer drugs due to its role in transcriptional regulation.[9] Pyrazolo[1,5-a]pyrimidine-based compounds have been developed as selective CDK9 inhibitors, starting from the multi-kinase inhibitor PIK-75.[9]

| Compound | R-groups | CDK9 Activity | Selectivity | Reference |

| 18b | Varies | Potent | Greater than PIK-75 | [9] |

Key SAR Observations for CDK9 Inhibitors:

-

The pyrazolo[1,5-a]pyrimidine nucleus serves as a suitable scaffold for developing selective CDK9 inhibitors.[9]

D. Casein Kinase 2 (CK2) Inhibitors

CK2 is another important kinase target in oncology.[10] The design and synthesis of 5-anilinopyrazolo[1,5-a]pyrimidine inhibitors of CK2 have been reported.[10]

Key SAR Observations for CK2 Inhibitors:

-

Position 7: Introduction of a 7-oxetan-3-yl amino group led to lower lipophilicity and reduced off-target effects.[10]

-

Hinge Binding: X-ray crystallography revealed that the N2 of the pyrazolo[1,5-a]pyrimidine core and the C7 NH interact with the hinge region of the ATP-binding pocket.[10]

III. Pyrazolo[1,5-a]pyrimidines as Phosphodiesterase 4 (PDE4) Inhibitors

Phosphodiesterase 4 (PDE4) is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels and is a validated target for inflammatory diseases.[11][12]

A new series of pyrazolo[1,5-a]pyrimidines was identified with moderate PDE4 inhibitory activity (IC50 = 165 nM for compound 1 ).[11] Optimization at positions 2, 3, 6, and 7 led to compound 10 with high in vitro activity (IC50 = 0.7 nM).[11]

| Compound | Modifications | PDE4 IC50 (nM) | Reference |

| 1 | Initial Hit | 165 | [11] |

| 10 | Optimized at C2, C3, C6, C7 | 0.7 | [11] |

| 13c | AI-driven design | 2.7 | [12] |

| T3700 | Hit | 725 | [12] |

Key SAR Observations for PDE4 Inhibitors:

-

Multi-position Optimization: Simultaneous optimization at positions 2, 3, 6, and 7 is crucial for achieving high potency.[11]

-

Cyclization: Cyclization of a primary amide to the 5-position of the scaffold can lead to a significant enhancement in activity.[11]

-

Halogen-binding and Metal-coordination: A unique synergistic network involving halogen-binding and metal-coordination can significantly influence PDE4 inhibitory activity, as seen in the 268-fold potency enhancement of compound 13c over the initial hit.[12]

IV. Diverse Biological Activities of Pyrazolo[1,5-a]pyrimidine Analogues

Beyond kinase and PDE inhibition, the pyrazolo[1,5-a]pyrimidine scaffold has been explored for a wide range of other biological activities.

A. Antitubercular Agents

Pyrazolo[1,5-a]pyrimidin-7(4H)-ones have been identified as potential antitubercular leads.[13][14] A focused library of analogues was synthesized to explore the SAR and improve activity against Mycobacterium tuberculosis.[13]

Key SAR Observations for Antitubercular Agents:

-

Methylation of the core scaffold at the oxygen or nitrogen resulted in a loss of activity, highlighting the importance of the core structure.[13]

B. Anxiolytic Agents (GABA-A Receptor Modulators)

Certain pyrazolo[1,5-a]pyrimidines have been investigated as anxiolytic agents that act as modulators of the GABA-A receptor.[4][15][16] These compounds are of interest as they may offer anxioselective effects with reduced sedation compared to classical benzodiazepines.[4][16]

-

The anxioselective agent DOV 51892 was found to be more efficacious than diazepam at enhancing GABA-gated currents at α1 subunit-containing GABA-A receptors.[16]

C. Neuropeptide Y1 (NPY Y1) Receptor Antagonists

A novel series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated as NPY Y1 receptor antagonists, which have potential applications in regulating food intake and blood pressure.[17]

Key SAR Observations for NPY Y1 Receptor Antagonists:

-

Position 3: Trisubstituted aryl groups at C3 are important for high binding affinity.[17]

-

Position 7: A substituted 2-(tetrahydro-2H-pyran-4-ylamino)ethylamine moiety at C7 also contributes to high affinity and selectivity.[17]

V. Experimental Protocols

To provide practical insights, this section details representative experimental procedures for the synthesis of a key pyrazolo[1,5-a]pyrimidine scaffold and a common biological assay.

A. Synthesis of a 3-Aryl-5-chloro-pyrazolo[1,5-a]pyrimidine Intermediate

This protocol describes a common synthetic route to access a versatile intermediate for further derivatization.[8]

Step 1: Synthesis of 3-(dimethylamino)-2-(phenyl)acrylonitrile Aryl-substituted acetonitrile is treated with N,N-dimethylformamide dimethyl acetal and refluxed.[8]

Step 2: Synthesis of 4-phenyl-1H-pyrazol-5-amine The resulting acrylonitrile is reacted with hydrazine and glacial acetic acid in ethanol under reflux to yield the aminopyrazole.[8]

Step 3: Synthesis of 3-phenylpyrazolo[1,5-a]pyrimidinone The aminopyrazole is cyclized with N-methyl uracil in the presence of sodium ethoxide in ethanol under reflux.[8]

Step 4: Chlorination to 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine The pyrimidone is chlorinated using POCl3 without a solvent to yield the final intermediate.[8]

Caption: Synthetic workflow for a key pyrazolo[1,5-a]pyrimidine intermediate.

B. In Vitro Protein Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of pyrazolo[1,5-a]pyrimidine analogues against a target protein kinase.

1. Reagents and Materials:

-

Purified recombinant target kinase

-

Substrate peptide or protein

-

ATP (adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds (pyrazolo[1,5-a]pyrimidine analogues) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)

-

Microplates (e.g., 96-well or 384-well)

2. Assay Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In the wells of a microplate, add the assay buffer, the target kinase, and the substrate.

-

Add the diluted test compounds to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using the chosen detection method. For example, with ADP-Glo™, the amount of ADP produced is quantified via a luminescence-based assay.

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

VI. Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold has unequivocally established its importance in medicinal chemistry, yielding a multitude of potent and selective modulators of various biological targets.[1][5] The extensive body of research on their structure-activity relationships provides a solid foundation for the rational design of new and improved therapeutic agents.[6]

Future research will likely focus on several key areas:

-

Overcoming Drug Resistance: A persistent challenge in cancer therapy is the emergence of drug resistance.[5] The design of novel pyrazolo[1,5-a]pyrimidine analogues that can overcome resistance mutations in kinases is a critical area of investigation.[7]

-

Improving Selectivity: Enhancing the selectivity of these compounds for their intended target over other related proteins is crucial for minimizing off-target effects and improving safety profiles.[5]

-

Exploring New Biological Space: While kinase inhibition has been a major focus, the diverse biological activities of this scaffold suggest that it holds promise for a wider range of therapeutic applications.[3] Further exploration of its potential against novel targets is warranted.

References

- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre

- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central.

- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre

- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)

- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv

- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). NIH.

- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024, July 29). PubMed.

- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015, October 1). PubMed.

- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021, January 6). ACS Infectious Diseases.

- Pyrazolo[1,5-a]pyrimidines: receptor binding and anxiolytic behavioral studies. (n.d.). PubMed.

- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. (n.d.).

- Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. (n.d.).

- An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. (2021, August 31).

- Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. (2016, January 15).

- Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis. (n.d.).

- Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. (2021, February 12). PubMed.

- The anxioselective agent 7-(2-chloropyridin-4-yl)pyrazolo-[1,5-a]-pyrimidin-3-yl](pyridin-2-yl)methanone (DOV 51892) is more efficacious than diazepam at enhancing GABA-gated currents at alpha1 subunit-containing GABAA receptors. (n.d.). PubMed.

- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine deriv

- Pyrazolopyrimidine. (n.d.). Wikipedia.

- Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. (2013, July 3). NIH.

- Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. (2013, July 15). R Discovery.

- Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. (2011, May 1). PubMed.

- Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. (n.d.).

- Identification of a New Pyrazolo[1,5-a]quinazoline Ligand Highly Affine to γ-Aminobutyric Type A (GABAA) Receptor Subtype with Anxiolytic-Like and Antihyperalgesic Activity. (2017, December 14). PubMed.

- Exmples of pyrazolopyridine-based PDE5 inhibitors. (n.d.).

- Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. (n.d.). RSC Publishing.

- Novel pyrazolo[1,5-a]pyrimidines as c-Src kinase inhibitors that reduce IKr channel blockade. (2008, January 15).

- Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines. (n.d.). PubMed.

Sources

- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazolopyrimidine - Wikipedia [en.wikipedia.org]

- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrazolo[1,5-a]pyrimidines: receptor binding and anxiolytic behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The anxioselective agent 7-(2-chloropyridin-4-yl)pyrazolo-[1,5-a]-pyrimidin-3-yl](pyridin-2-yl)methanone (DOV 51892) is more efficacious than diazepam at enhancing GABA-gated currents at alpha1 subunit-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of pyrazolo[1,5-a]pyrimidines using microwave-assisted organic synthesis (MAOS). This guide delves into the mechanistic underpinnings of the synthesis, offers detailed, field-proven protocols, and explains the rationale behind experimental choices to ensure reproducible and high-yield outcomes.

Introduction: The Convergence of a Privileged Scaffold and an Enabling Technology

The pyrazolo[1,5-a]pyrimidine core is a significant N-heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities, including potent protein kinase inhibitors for targeted cancer therapy.[1][2][3] These compounds have shown efficacy against kinases such as CK2, EGFR, and B-Raf, making them highly valuable in drug discovery programs.[1][2][4]

Traditional methods for synthesizing these scaffolds often involve lengthy reaction times, harsh conditions, and can result in moderate yields with the formation of by-products.[5] Microwave-assisted synthesis has emerged as a transformative green chemistry technique that overcomes many of these limitations.[6][7] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[1][4] This is achieved through the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.[8] The primary advantages of MAOS include significantly shorter reaction times, higher product yields, improved product purity, and milder reaction conditions, all of which contribute to a more environmentally friendly process.[6][7][8]

This document will provide detailed protocols for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines, focusing on common and efficient pathways such as the condensation of 5-aminopyrazoles with β-dicarbonyl compounds and multicomponent reactions.

The General Reaction Mechanism: A Stepwise Look at Pyrazolo[1,5-a]pyrimidine Formation

The most common and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold is the condensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound (or a synthetic equivalent). The reaction proceeds through a well-established mechanism involving a sequence of condensation and cyclization steps.

The proposed mechanism, which is significantly accelerated by microwave irradiation, is as follows:

-

Initial Condensation: The more nucleophilic exocyclic amino group of the 5-aminopyrazole attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is typically followed by dehydration to form a vinylogous amide intermediate.

-

Intramolecular Cyclization: The endocyclic nitrogen atom (N1) of the pyrazole ring then acts as a nucleophile, attacking the second carbonyl group of the former dicarbonyl moiety.

-

Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.

The regioselectivity of the reaction is influenced by the nature of the substituents on both the 5-aminopyrazole and the 1,3-dicarbonyl compound.

Below is a general mechanistic workflow illustrated using Graphviz.

Caption: General reaction mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

The following protocols are designed for use with a dedicated microwave reactor. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Two-Component Synthesis of 7-Aryl-Substituted Pyrazolo[1,5-a]pyrimidines

This protocol details the solvent-free, microwave-assisted cyclocondensation of 5-aminopyrazoles with β-enaminones, which are synthetic equivalents of 1,3-dicarbonyls. This method is noted for its high efficiency and regioselectivity.[9]

Materials and Equipment:

-

5-Amino-3-(aryl)-1H-pyrazole

-

β-Enaminone (e.g., 3-(dimethylamino)-1-(aryl)prop-2-en-1-one)

-

Microwave reactor (e.g., Anton Paar Monowave series)

-

10 mL microwave vial with a magnetic stir bar

-

Ethanol (for recrystallization)

-

Standard laboratory glassware for work-up

Step-by-Step Procedure:

-

Reagent Preparation: In a 10 mL microwave vial, add the 5-amino-3-(aryl)-1H-pyrazole (1.0 mmol) and the β-enaminone (1.1 mmol).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150°C for 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. The resulting solid is often pure enough for most applications. For higher purity, the crude product can be recrystallized from ethanol.

-

Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality and Optimization:

-

Solvent-Free Conditions: The absence of a solvent enhances the efficiency of microwave heating and simplifies the work-up process, aligning with green chemistry principles.[4][6]

-

Microwave Heating: The rapid and uniform heating provided by microwaves significantly accelerates the rate of the condensation and cyclization steps, leading to a drastic reduction in reaction time compared to conventional heating.[1]

-

Temperature Control: Maintaining a temperature of 150°C ensures that the reactants have sufficient energy to overcome the activation barrier for the reaction without causing decomposition.

Below is a workflow diagram for this protocol.

Caption: Workflow for the two-component synthesis of pyrazolo[1,5-a]pyrimidines.

Protocol 2: Three-Component, One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidines

Multicomponent reactions (MCRs) are highly efficient as they allow for the formation of complex molecules in a single step, reducing waste and saving time.[5][10] This protocol describes a microwave-assisted three-component reaction between a 5-aminopyrazole, an aldehyde, and a β-dicarbonyl compound.[1]

Materials and Equipment:

-

5-Amino-3-(substituted)-1H-pyrazole

-

Aromatic or aliphatic aldehyde

-

β-Dicarbonyl compound (e.g., ethyl acetoacetate)

-

Ethanol or a green solvent like water

-

Catalyst (optional, e.g., a few drops of acetic acid or a Lewis acid)

-

Microwave reactor

-

10 mL microwave vial with a magnetic stir bar

-

Standard laboratory glassware for work-up

Step-by-Step Procedure:

-

Reagent Preparation: In a 10 mL microwave vial, combine the 5-aminopyrazole (1.0 mmol), the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and the solvent (2-3 mL). If using a catalyst, add it at this stage.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a temperature between 100-140°C for 10-30 minutes. The optimal time and temperature may vary depending on the specific substrates used.

-

Work-up and Purification: After cooling, the product often precipitates from the solution. The solid can be collected by filtration, washed with cold solvent, and dried. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

-

Characterization: Analyze the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality and Optimization:

-

One-Pot Approach: Combining all reactants in a single vessel streamlines the synthetic process, improves atom economy, and reduces the need for isolating intermediates.[10][11][12]

-

Solvent Choice: Ethanol is a good choice as it is a polar solvent that couples well with microwaves and can dissolve a wide range of organic substrates. The use of water as a solvent makes the process even more environmentally friendly.[5]

-

Catalysis: While many of these reactions proceed without a catalyst under microwave irradiation, the addition of a catalytic amount of acid can facilitate the initial condensation steps, potentially lowering the required reaction temperature or time.

Below is a workflow diagram for this multicomponent protocol.

Caption: Workflow for the three-component synthesis of pyrazolo[1,5-a]pyrimidines.

Data Presentation: Comparison of Synthetic Protocols

The table below summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines, allowing for easy comparison between different approaches.

| Protocol Type | Starting Materials | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Two-Component | 5-Aminopyrazole, β-Enaminone | None | 150 | 4-10 | 90-98 | [4] |

| Two-Component | 5-Aminopyrazole, β-Ketonitrile | None | 120 | 20 | High | [1] |

| Three-Component | 5-Aminopyrazole, Aldehyde, β-Dicarbonyl | Ethanol | 120-140 | 15-30 | 85-95 | [1] |